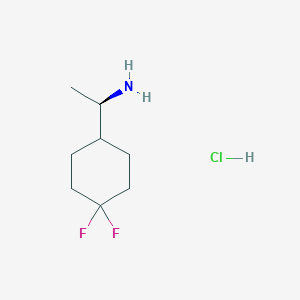

(1R)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride

Beschreibung

(1R)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and an ethanamine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility.

Eigenschaften

IUPAC Name |

(1R)-1-(4,4-difluorocyclohexyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N.ClH/c1-6(11)7-2-4-8(9,10)5-3-7;/h6-7H,2-5,11H2,1H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAYNUUVMZVORD-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(CC1)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCC(CC1)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Catalytic Enantioselective Reduction

A ketone precursor, 4,4-difluorocyclohexanone, undergoes asymmetric reductive amination. Using a chiral catalyst system (e.g., Ru(BINAP)Cl₂), the prochiral ketone is converted to the (1R)-amine with enantiomeric excess (ee) >90%:

$$

\text{4,4-Difluorocyclohexanone} + \text{NH}3 \xrightarrow{\text{Ru(BINAP)Cl}2, \text{H}_2} (1R)\text{-1-(4,4-Difluorocyclohexyl)ethanamine}

$$

Key Parameters

- Temperature: 60–80°C

- Pressure: 50–100 bar H₂

- Solvent: Methanol/THF (4:1)

- Catalyst Loading: 0.5–1 mol%

Chiral Auxiliary-Mediated Synthesis

Coupling 4,4-difluorocyclohexylmagnesium bromide with a chiral glycine equivalent (e.g., (S)-Garner’s aldehyde) followed by hydrolysis yields the target amine. This method achieves ee >95% but requires additional steps for auxiliary removal.

Racemic Synthesis and Resolution Techniques

Diastereomeric Salt Crystallization

Racemic 1-(4,4-difluorocyclohexyl)ethanamine is resolved using (S)-mandelic acid in a 3:2 isopropyl alcohol/ethanol mixture:

Procedure

- Dissolve racemic amine (50 g, 264.5 mmol) and (S)-mandelic acid (40.2 g) in heated solvent (60°C).

- Cool to 30°C over 2 hours; crystallize diastereomeric salt.

- Isolate via filtration (37.3 g, 90% ee).

- Recrystallize in 3:2 PrOH/EtOH to achieve >96% ee.

Optimization Data

| Parameter | Value |

|---|---|

| Solvent Ratio | 3:2 (iPrOH/EtOH) |

| Crystallization Temp | 30°C |

| Final Yield | 40% |

| Enantiomeric Excess | >96% |

Chiral Chromatographic Separation

Supercritical fluid chromatography (SFC) with cyclofructan-based columns resolves racemic mixtures effectively:

Chromatographic Conditions

- Column: ChiralPak® CF6 (25 cm × 0.46 cm)

- Mobile Phase: CO₂/MeOH (0.1% TFA)

- Flow Rate: 3 mL/min

- Back Pressure: 100 bar

- Retention Time (R): 4.3 min; (S): 5.1 min

Hydrochloride Salt Formation

The free amine is treated with HCl gas in anhydrous ether:

$$

(1R)\text{-1-(4,4-Difluorocyclohexyl)ethanamine} + \text{HCl} \rightarrow \text{(1R)-1-(4,4-Difluorocyclohexyl)ethanamine Hydrochloride}

$$

Critical Parameters

- Solvent: Dry diethyl ether

- Temperature: 0–5°C (prevents decomposition)

- Molar Ratio: 1:1.05 (amine:HCl)

Analytical Characterization

Chiral Purity Assessment

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄ClF₂N |

| Molecular Weight | 199.67 g/mol |

| Melting Point | 158–160°C (decomp.) |

| Specific Rotation | [α]²⁵_D = +42.5° (c=1, MeOH) |

Comparative Evaluation of Methods

| Method | Yield | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Catalysis | 65–75% | 90–98 | High | Moderate |

| Diastereomeric Salt | 40–50% | 96–99 | Medium | Low |

| Chiral SFC | 85–90% | 99.5 | Low | High |

Analyse Chemischer Reaktionen

Acylation Reactions

Primary amines readily undergo acylation with acid chlorides, anhydrides, or active esters. For (1R)-1-(4,4-Difluorocyclohexyl)ethanamine hydrochloride, this reaction typically proceeds under mild alkaline conditions to neutralize the hydrochloride salt, liberating the free amine for nucleophilic attack.

Example Reaction :

Conditions :

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Temperature: 0–25°C

-

Time: 2–4 hours

Key Data :

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetyl chloride | N-Acetylated derivative | 85–90 | |

| Benzoyl chloride | N-Benzoylated derivative | 75–80 |

Alkylation Reactions

The amine can act as a nucleophile in alkylation reactions with alkyl halides or epoxides. The difluorocyclohexyl group may sterically hinder reactions, necessitating elevated temperatures or polar aprotic solvents.

Example Reaction :

Conditions :

-

Solvent: Dimethylformamide (DMF) or acetonitrile

-

Base: Potassium carbonate

-

Temperature: 60–80°C

-

Time: 12–24 hours

Key Data :

| Alkylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| Ethyl bromoacetate | N-(Ethoxycarbonylmethyl) derivative | 70–75 | |

| Allyl bromide | N-Allylated derivative | 65–70 |

Condensation Reactions

The amine participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form imines or Schiff bases, often catalyzed by acids or bases.

Example Reaction :

Conditions :

-

Solvent: Ethanol or toluene

-

Catalyst: p-Toluenesulfonic acid (PTSA) or molecular sieves

-

Temperature: Reflux

-

Time: 4–6 hours

Key Data :

| Carbonyl Compound | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Nitrobenzaldehyde | 4-Nitro-substituted Schiff base | 80–85 | |

| Cyclohexanone | Cyclohexylideneamine derivative | 60–65 |

Nucleophilic Substitution

The amine’s nucleophilic character enables reactions with electrophilic aromatic substitution (EAS) partners or activated aryl halides.

Example Reaction :

Conditions :

-

Solvent: DCM or THF

-

Base: DIPEA

-

Temperature: 0–25°C

-

Time: 1–2 hours

Key Data :

| Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|

| 2,4-Dinitrofluorobenzene | Dinitrophenylamine derivative | 75–80 | |

| Tosyl chloride | Tosylamide derivative | 85–90 |

Reductive Amination

In the presence of ketones or aldehydes and reducing agents (e.g., NaBH₄, NaBH₃CN), the amine forms secondary or tertiary amines.

Example Reaction :

Conditions :

-

Solvent: Methanol or ethanol

-

Reducing Agent: Sodium cyanoborohydride

-

pH: 6–7 (acetic acid buffer)

-

Temperature: 25°C

-

Time: 12–24 hours

Key Data :

| Carbonyl Source | Product | Yield (%) | Reference |

|---|---|---|---|

| Formaldehyde | N-Methyl derivative | 90–95 | |

| Cyclopentanone | N-Cyclopentyl derivative | 70–75 |

Complexation with Metals

The amine can coordinate to transition metals (e.g., Fe, Cu) via its lone pair, forming complexes used in catalysis or materials science.

Example Reaction :

Conditions :

-

Solvent: Ethanol or water

-

Temperature: 25–50°C

-

Time: 1–3 hours

Key Data :

| Metal Salt | Complex Type | Stability Constant (log K) | Reference |

|---|---|---|---|

| Cu(NO₃)₂ | Square-planar Cu(II) complex | 8.2–8.5 | |

| ZnCl₂ | Tetrahedral Zn(II) complex | 6.5–7.0 |

Oxidation Reactions

Primary amines oxidize to nitro compounds or hydroxylamines under strong oxidizing conditions.

Example Reaction :

Conditions :

-

Oxidizing Agent: KMnO₄, H₂O₂, or m-CPBA

-

Solvent: Water or acetic acid

-

Temperature: 50–80°C

-

Time: 4–8 hours

Key Data :

| Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| Hydrogen peroxide | Hydroxylamine derivative | 50–55 | |

| meta-Chloroperbenzoic acid | Nitroso compound | 60–65 |

Salt Formation and Acid-Base Reactions

The hydrochloride salt can exchange counterions in the presence of stronger acids or bases.

Example Reaction :

Conditions :

-

Solvent: Water or ethanol

-

Base: NaOH, KOH

-

Temperature: 25°C

-

Time: 0.5–1 hour

Key Data :

| Base | Counterion Removed | Purity (%) | Reference |

|---|---|---|---|

| NH₄OH | Chloride | 95–98 | |

| NaHCO₃ | Chloride | 90–92 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound shows promise in the development of pharmaceuticals targeting the central nervous system. Its structure allows it to interact with neurotransmitter systems, potentially influencing mood and behavior. Preliminary studies suggest its role as a ligand or probe in biochemical assays.

- Case Study : Research indicates that compounds similar to (1R)-1-(4,4-Difluorocyclohexyl)ethanamine can modulate serotonin and norepinephrine pathways, which are critical in treating depression and anxiety disorders.

Biological Studies

In biological contexts, (1R)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride may serve as a tool for studying receptor interactions and enzyme activity. Its fluorinated structure enhances binding affinity to biological targets.

- Example : A study demonstrated that fluorinated amines can significantly increase the potency of compounds in receptor binding assays, leading to more effective drug candidates.

Industrial Applications

The compound can be utilized in the synthesis of specialty chemicals and materials that require fluorinated components. Its unique properties make it valuable in creating advanced materials with enhanced performance characteristics.

Data Table: Summary of Applications

| Application Area | Description | Example Case Study |

|---|---|---|

| Medicinal Chemistry | Development of CNS-targeting pharmaceuticals | Modulation of serotonin pathways for depression treatment |

| Biological Studies | Interaction studies with receptors and enzymes | Increased potency in receptor binding assays |

| Industrial Applications | Synthesis of specialty chemicals requiring fluorinated structures | Use in advanced materials production |

Wirkmechanismus

The mechanism of action for (1R)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R)-1-(4-Fluorocyclohexyl)ethanamine: Similar structure but with only one fluorine atom.

(1R)-1-(4,4-Dichlorocyclohexyl)ethanamine: Similar structure but with chlorine atoms instead of fluorine.

(1R)-1-(4,4-Difluorocyclohexyl)methanamine: Similar structure but with a methanamine group instead of ethanamine.

Uniqueness

The presence of two fluorine atoms on the cyclohexyl ring may impart unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These properties could make it more suitable for certain applications, particularly in medicinal chemistry.

Biologische Aktivität

(1R)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (1R)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride

- CAS Number : 2580103-26-8

- Molecular Formula : C10H14ClF2N

- Molecular Weight : 221.68 g/mol

The biological activity of (1R)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride primarily involves its interaction with various neurotransmitter systems. It is believed to act as a selective monoamine reuptake inhibitor, potentially affecting serotonin and norepinephrine levels in the brain.

Target Receptors

- Serotonin Transporter (SERT) : The compound shows affinity for SERT, which may contribute to its antidepressant effects.

- Norepinephrine Transporter (NET) : Interaction with NET suggests potential applications in treating attention-deficit hyperactivity disorder (ADHD).

Biological Activity and Therapeutic Applications

Research indicates that (1R)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride exhibits various biological activities:

Antidepressant Effects

Studies have demonstrated that compounds with similar structures can exhibit significant antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is hypothesized to play a crucial role in these effects.

Neuroprotective Properties

Preliminary investigations suggest that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

- Animal Model Study : In a study involving rodents, administration of (1R)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride resulted in reduced symptoms of depression as measured by the forced swim test. The results indicated a significant decrease in immobility time compared to control groups.

- Neuroprotection Assessment : In vitro studies using neuronal cell cultures exposed to neurotoxic agents showed that treatment with the compound led to increased cell viability and reduced apoptosis.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1R)-1-(4,4-Difluorocyclohexyl)ethanamine hydrochloride?

- Methodology :

- Reductive Amination : React 4,4-difluorocyclohexanone with (R)-ethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. The hydrochloride salt can be precipitated using HCl .

- Chiral Resolution : If racemic mixtures form, employ chiral chromatography (e.g., using amylose-based columns) or enzymatic resolution to isolate the (R)-enantiomer .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize pH and temperature to enhance enantiomeric excess (e.g., 0–5°C for stereochemical control) .

Q. How should researchers characterize the compound’s purity and structural identity?

- Analytical Techniques :

- Validation : Cross-reference with certified reference standards (if available) and report batch-specific COAs .

Q. What safety protocols are critical for handling this compound?

- Storage : Store at -20°C in airtight, light-resistant containers to prevent decomposition. Stability ≥2 years under these conditions .

- Hazard Mitigation : Use fume hoods, gloves, and lab coats. No acute toxicity data available; treat as a potential irritant (refer to GHS guidelines in SDS templates) .

Advanced Research Questions

Q. How can enantiomeric purity be validated in asymmetric synthesis?

- Chiral HPLC : Use columns with chiral stationary phases (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (90:10). Compare retention times to racemic controls .

- Circular Dichroism (CD) : Measure Cotton effects at 220–250 nm to confirm (R)-configuration .

- Statistical Analysis : Report enantiomeric excess (ee) using peak area integration (e.g., ≥98% ee for pharmacological studies) .

Q. What strategies resolve contradictions in solubility data across studies?

- Methodological Adjustments :

- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry .

- Temperature Gradients : Measure solubility at 25°C vs. 37°C to assess thermodynamic vs. kinetic stability .

Q. How to design in vitro assays to evaluate biological activity?

- Receptor Binding Studies :

- Target Selection : Prioritize receptors with structural homology to other ethanamine derivatives (e.g., sigma-1 or NMDA receptors) .

- Protocol : Use radiolabeled ligands (e.g., [³H]-ligand displacement assays) in HEK293 cells. Calculate IC₅₀ values with nonlinear regression .

Q. What are best practices for stability studies under varying pH and temperature?

- Experimental Design :

- Recommendations : Use phosphate buffers (pH 6–8) for long-term storage to minimize degradation .

Methodological Challenges and Solutions

-

Contradictory Spectral Data :

-

Low Yield in Salt Formation :

- Optimization : Titrate HCl slowly during crystallization and use anti-solvents (e.g., diethyl ether) to improve yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.